![molecular formula C17H12BrN3O3 B2951437 4-{[3-(3-bromophenyl)-1,2,4-oxadiazol-5-yl]methyl}-2H-1,4-benzoxazin-3(4H)-one CAS No. 1105227-46-0](/img/structure/B2951437.png)
4-{[3-(3-bromophenyl)-1,2,4-oxadiazol-5-yl]methyl}-2H-1,4-benzoxazin-3(4H)-one
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Overview
Description
4-{[3-(3-bromophenyl)-1,2,4-oxadiazol-5-yl]methyl}-2H-1,4-benzoxazin-3(4H)-one is a chemical compound that has gained significant attention in the scientific research community due to its potential use as a therapeutic agent. This compound has been found to possess various biochemical and physiological effects, making it a promising candidate for the treatment of various diseases.
Mechanism of Action
The mechanism of action of 4-{[3-(3-bromophenyl)-1,2,4-oxadiazol-5-yl]methyl}-2H-1,4-benzoxazin-3(4H)-one is not fully understood. However, it has been suggested that this compound exerts its biological effects through the inhibition of various enzymes and signaling pathways. It has been found to inhibit the activity of cyclooxygenase-2 (COX-2) and lipoxygenase (LOX), which are enzymes involved in the inflammation process. Additionally, it has been shown to inhibit the activity of the nuclear factor kappa B (NF-κB) pathway, which is involved in the regulation of inflammation and cell survival.
Biochemical and Physiological Effects:
4-{[3-(3-bromophenyl)-1,2,4-oxadiazol-5-yl]methyl}-2H-1,4-benzoxazin-3(4H)-one has been found to possess various biochemical and physiological effects. It has been shown to possess antioxidant properties, which can help protect cells from oxidative damage. Additionally, it has been found to possess anti-inflammatory properties, which can help reduce inflammation in the body. It has also been studied for its potential anticancer properties, as it has been found to induce apoptosis in cancer cells.
Advantages and Limitations for Lab Experiments
One advantage of using 4-{[3-(3-bromophenyl)-1,2,4-oxadiazol-5-yl]methyl}-2H-1,4-benzoxazin-3(4H)-one in lab experiments is its potential use as a therapeutic agent for various diseases. Its various biological activities make it a promising candidate for the treatment of cancer, Alzheimer's disease, and inflammation. However, one limitation of using this compound in lab experiments is its limited availability and high cost.
Future Directions
There are various future directions for the study of 4-{[3-(3-bromophenyl)-1,2,4-oxadiazol-5-yl]methyl}-2H-1,4-benzoxazin-3(4H)-one. One future direction is the further investigation of its potential use as a therapeutic agent for various diseases. Additionally, the development of more efficient and cost-effective synthesis methods for this compound could lead to its wider use in scientific research. Further studies on the mechanism of action of this compound could also lead to the development of more potent therapeutic agents.
Synthesis Methods
The synthesis of 4-{[3-(3-bromophenyl)-1,2,4-oxadiazol-5-yl]methyl}-2H-1,4-benzoxazin-3(4H)-one involves the reaction of 3-(3-bromophenyl)-1,2,4-oxadiazole-5-carbaldehyde with 2-hydroxy-3-nitrobenzaldehyde in the presence of sodium methoxide. The resulting product is then reduced using sodium borohydride to yield 4-{[3-(3-bromophenyl)-1,2,4-oxadiazol-5-yl]methyl}-2H-1,4-benzoxazin-3(4H)-one.
Scientific Research Applications
The potential applications of 4-{[3-(3-bromophenyl)-1,2,4-oxadiazol-5-yl]methyl}-2H-1,4-benzoxazin-3(4H)-one in scientific research are vast. This compound has been found to possess various biological activities, including anti-inflammatory, antioxidant, and anticancer properties. It has been studied for its potential use in the treatment of various diseases, including cancer, Alzheimer's disease, and inflammation.
properties
IUPAC Name |
4-[[3-(3-bromophenyl)-1,2,4-oxadiazol-5-yl]methyl]-1,4-benzoxazin-3-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12BrN3O3/c18-12-5-3-4-11(8-12)17-19-15(24-20-17)9-21-13-6-1-2-7-14(13)23-10-16(21)22/h1-8H,9-10H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZNMZGHXQDOLEKQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=O)N(C2=CC=CC=C2O1)CC3=NC(=NO3)C4=CC(=CC=C4)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12BrN3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-{[3-(3-bromophenyl)-1,2,4-oxadiazol-5-yl]methyl}-2H-1,4-benzoxazin-3(4H)-one |
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